molecular formula C15H16ClN3OS B3500988 5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B3500988
M. Wt: 321.8 g/mol
InChI Key: REYBIZUOCFHVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (hereafter referred to as the target compound) is a pyrimidine derivative characterized by:

  • A chlorine atom at the 5-position of the pyrimidine ring.
  • An ethylsulfanyl group (-S-CH₂CH₃) at the 2-position.
  • A carboxamide linkage connecting the pyrimidine to a 2,5-dimethylphenyl substituent.

Properties

IUPAC Name

5-chloro-N-(2,5-dimethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-4-21-15-17-8-11(16)13(19-15)14(20)18-12-7-9(2)5-6-10(12)3/h5-8H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYBIZUOCFHVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,5-dimethylphenyl group: This step may involve a coupling reaction using a suitable catalyst.

    Incorporation of the ethylsulfanyl group: This can be done through a substitution reaction with an ethylthiol reagent.

    Formation of the carboxamide group: This is typically achieved through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

“5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name / ID Pyrimidine Substituents (Position) N-Linked Aryl Group Key Structural Variations Evidence ID
Target Compound 5-Cl, 2-ethylsulfanyl 2,5-Dimethylphenyl Reference structure
5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (BH36809) 5-Cl, 2-ethylsulfanyl 2,5-Dimethoxyphenyl Methoxy vs. methyl groups on aryl
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-ethylsulfanyl 4-Sulfamoylphenyl linked to pyrimidine Sulfamoyl bridge; additional pyrimidine
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 5-Cl, 2-(4-fluorobenzylsulfanyl) 4-Sulfamoylphenethyl Fluorobenzylsulfanyl; extended chain
5-Chloro-N-(2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-ethylsulfanyl 2-Methoxyphenyl Single methoxy vs. dimethyl substituents
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-ethylsulfanyl 4-Difluoromethoxyphenyl Difluoromethoxy group
Aryl Group Modifications
  • Methyl vs. Methoxy groups are electron-donating, which may reduce metabolic stability compared to methyl .
  • Sulfamoyl and Pyrimidine Linkages () : The sulfamoyl bridge introduces hydrogen-bonding sites and rigidity, possibly enhancing selectivity for enzymes like kinases. However, the bulkier structure may reduce cell permeability .
Sulfanyl Group Variations
  • Ethylsulfanyl vs. Fluorobenzylsulfanyl () : The fluorobenzyl group adds aromaticity and electron-withdrawing effects, which could increase affinity for hydrophobic binding pockets. However, steric bulk may limit access to certain targets .
Carboxamide Linker Adjustments
  • Phenethyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.